molecular formula C10H20N2O B1465168 1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one CAS No. 1018529-41-3

1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one

Cat. No. B1465168
M. Wt: 184.28 g/mol
InChI Key: ARXHKVNUJPORPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one is an organic compound that belongs to the class of piperidine derivatives . It is a remarkable chemical compound with vast potential in scientific research, including drug development and organic synthesis.

Scientific Research Applications

Synthesis and Pharmacology

1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one and its derivatives are primarily involved in the synthesis of various compounds with pharmacological properties. For instance, derivatives like trihexyphenidyl, biperiden, and raloxifene have been explored for their pharmacological properties (Vardanyan, 2018). The synthesis methods for related compounds have been a point of interest in research, given their importance in medicinal chemistry, such as in the development of antipsychotics and other pharmacologically active agents (Raviña et al., 2000).

Chemical Synthesis Techniques

Advanced synthesis techniques for related piperidine compounds are under continuous development. For example, a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound with significant importance in medicinal chemistry, was proposed to improve the efficiency of production (Smaliy et al., 2011). Similarly, the synthesis of complex piperidine derivatives, like 3-trimethylsiloxy-1-(furan-3-yl)butadiene, shows the versatility of piperidine chemistry in creating diverse chemical structures (Mironov et al., 2016).

Future Directions

Piperidine derivatives, including 1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one, have vast potential in scientific research, particularly in drug development. They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-4-10(13)12-6-3-5-9(7-11)8-12/h9H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXHKVNUJPORPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Wu, J Xi, Y Li, Z Li, Y Zhang, JF Wang… - Journal of Medicinal …, 2023 - ACS Publications
Recently, there has been increasing evidence indicating that the CC chemokine receptor 8 (CCR8) plays an important role in mediating the recruitment and immunosuppressive …
Number of citations: 3 pubs.acs.org

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